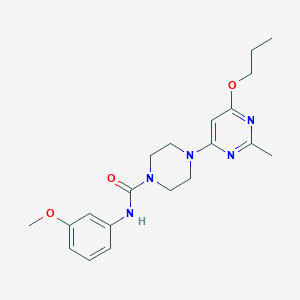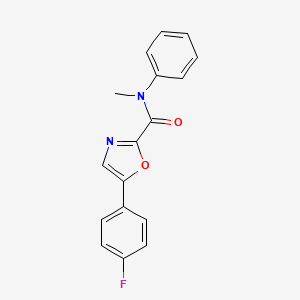![molecular formula C24H25ClF3NO4 B2480691 3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one CAS No. 685861-44-3](/img/structure/B2480691.png)
3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromen-4-ones typically involves strategic functionalization of the chromen-4-one core structure, which might be achieved through a variety of chemical reactions, including but not limited to, cyclization reactions, substitutions, and the introduction of specific functional groups at targeted positions on the molecular structure. Though direct references to the synthesis of this exact compound are not found, similar compounds have been synthesized through complex organic reactions, involving steps like acylation, alkylation, and cyclization under specific conditions (Sosnovskikh et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one" has been analyzed through techniques such as X-ray diffraction, revealing intricate details about the crystal packing, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions with other molecules. For example, Manolov et al. (2012) determined the crystal structure of a closely related compound, highlighting the importance of p-p stacking in the formation of linear chains in the crystallographic c-axis (Manolov et al., 2012).
Chemical Reactions and Properties
Chromen-4-one derivatives undergo a range of chemical reactions, including nucleophilic additions, cyclizations, and electrophilic substitutions, depending on the substituents present on the chromene core. The presence of a trifluoromethyl group, for instance, can significantly influence the compound's reactivity by increasing its electrophilic character, thereby affecting its reactions with nucleophiles (Sosnovskikh et al., 2006).
Physical Properties Analysis
The physical properties of chromen-4-ones, such as melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. The specific arrangement of functional groups, especially bulky groups like the dipropylamino or trifluoromethyl groups, can influence these properties significantly. Analyzing the crystal structure provides insights into the compound's stability, solubility, and potential applications in various fields (Manolov et al., 2012).
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound 3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one has been synthesized and characterized through various spectroscopic methods, such as NMR and HRMS. These methods are crucial for understanding its molecular structure and properties (Joshi et al., 2016).
Chemical Properties and Applications
- Studies have shown that compounds like this compound demonstrate significant solvatochromic shifts. This property makes them potential candidates for applications like sensors, especially for detecting metal ions in aqueous solutions (Joshi et al., 2015).
Biological Activity
- Similar chromen-4-one derivatives have been studied for their antimicrobial activity, showing promising results against various bacteria and fungi. This suggests potential applications of this compound in the field of antibacterial and antifungal treatments (El Azab et al., 2014).
Propriétés
IUPAC Name |
3-(4-chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClF3NO4/c1-4-10-29(11-5-2)13-17-19(30)9-7-16-20(31)22(23(24(26,27)28)33-21(16)17)32-15-6-8-18(25)14(3)12-15/h6-9,12,30H,4-5,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFMCZGKSSGAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC(=C(C=C3)Cl)C)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

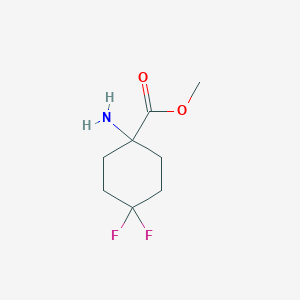
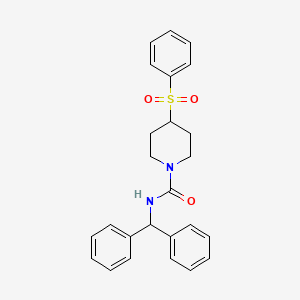


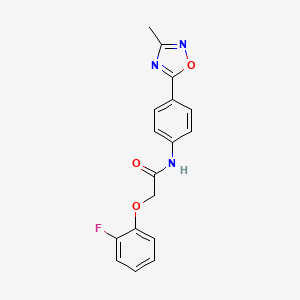
![5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480616.png)
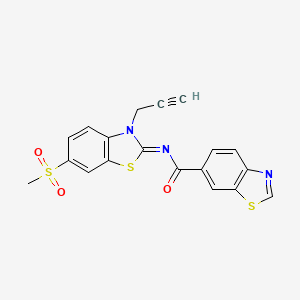
![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2480618.png)
![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)

![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)
![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)
